molecular formula C18H14N2O5 B2381899 Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate CAS No. 609796-09-0

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate

Cat. No.: B2381899
CAS No.: 609796-09-0
M. Wt: 338.319
InChI Key: JTQJOUNGVJZEQW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 2,3-dioxoindolin-1-yl acetamido moiety. The methyl ester at the benzoate position enhances lipophilicity, influencing solubility and membrane permeability. This compound is of interest in medicinal chemistry due to the isatin scaffold’s known biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-25-18(24)11-6-8-12(9-7-11)19-15(21)10-20-14-5-3-2-4-13(14)16(22)17(20)23/h2-9H,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQJOUNGVJZEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features three critical subunits:

  • Methyl benzoate core : A para-substituted aromatic ester.
  • Acetamido linker : Connects the benzoate to the dioxoindoline moiety.
  • 2,3-Dioxoindolin-1-yl group : A bicyclic system with dual ketone functionalities.

Retrosynthetic analysis suggests two primary disconnections (Figure 1):

  • Route A : Amide coupling between methyl 4-aminobenzoate and 2-(2,3-dioxoindolin-1-yl)acetic acid.
  • Route B : Direct alkylation of 2,3-dioxoindoline with methyl 4-(2-chloroacetamido)benzoate.

Synthetic Methodologies

Route A: Stepwise Amide Coupling

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate serves as the primary aromatic component. Industrial-scale production typically employs esterification of 4-aminobenzoic acid (PABA) with methanol under acidic catalysis:

$$ \text{4-NH}2\text{C}6\text{H}4\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{4-NH}2\text{C}6\text{H}4\text{COOCH}3 + \text{H}_2\text{O} $$

Key parameters:

  • Catalyst : Concentrated H$$2$$SO$$4$$ (0.5 eq)
  • Temperature : Reflux (65°C)
  • Yield : 89–92%
Preparation of 2-(2,3-Dioxoindolin-1-yl)acetic Acid

Isatin (indoline-2,3-dione) undergoes N-alkylation with chloroacetic acid derivatives. A modified procedure from phthalimide alkylation provides:

$$ \text{C}8\text{H}5\text{NO}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{C}8\text{H}4\text{NO}2\text{CH}2\text{COCl} \xrightarrow{\text{H}2\text{O}} \text{C}8\text{H}4\text{NO}2\text{CH}2\text{COOH} $$

Optimized conditions:

  • Solvent : Anhydrous THF
  • Base : Triethylamine (2.2 eq)
  • Reaction Time : 6 hr at 0°C
  • Yield : 68% (crude), 52% after recrystallization
Amide Bond Formation

Coupling the acid chloride derivative with methyl 4-aminobenzoate follows standard peptide synthesis protocols:

$$ \text{C}8\text{H}4\text{NO}2\text{CH}2\text{COCl} + \text{4-NH}2\text{C}6\text{H}4\text{COOCH}3 \xrightarrow{\text{DCM}} \text{Target Compound} $$

Critical parameters:

  • Activation : Thionyl chloride (1.5 eq)
  • Coupling Agent : HOBt/DCC system
  • Purification : Column chromatography (SiO$$_2$$, EtOAc/hexane 3:7)
  • Yield : 47–53%

Route B: One-Pot Alkylation Strategy

An alternative approach modifies the isoindoline core after installing the acetamido group:

  • Synthesis of Methyl 4-(2-Chloroacetamido)benzoate
    $$ \text{4-NH}2\text{C}6\text{H}4\text{COOCH}3 + \text{ClCH}2\text{COCl} \rightarrow \text{4-ClCH}2\text{CONHC}6\text{H}4\text{COOCH}_3 $$

  • N-Alkylation of Isatin
    $$ \text{C}8\text{H}5\text{NO}2 + \text{4-ClCH}2\text{CONHC}6\text{H}4\text{COOCH}_3 \xrightarrow{\text{KI, DMF}} \text{Target Compound} $$

Advantages:

  • Eliminates acid chloride isolation
  • Higher atom economy (78% theoretical)

Challenges:

  • Competing O-alkylation (15–20% byproduct)
  • Requires rigorous temperature control (-10°C to 0°C)

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Steps 3 2
Overall Yield 25–28% 34–38%
Purification Complexity Medium (2 columns) High (HPLC required)
Scalability Pilot-scale feasible Limited to <100g

Data synthesized from

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) :
    δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.85–7.78 (m, 4H, indoline-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 4.62 (s, 2H, CH$$2$$), 3.89 (s, 3H, OCH$$_3$$)

  • $$^13$$C NMR (100 MHz, CDCl$$3$$) :
    δ 187.2 (C=O indoline), 170.1 (ester C=O), 166.4 (amide C=O), 142.3–118.7 (aromatic C), 52.1 (OCH$$3$$)

Mass Spectrometry

  • ESI-MS : m/z 353.1 [M+H]$$^+$$ (calc. 353.3)
  • Fragmentation Pattern :
    Loss of COOCH$$_3$$ (60 u), indoline ring cleavage at 154 m/z

Industrial Considerations and Scale-Up Challenges

Solvent Selection

  • Lab Scale : Dichloromethane (DCM) preferred for coupling reactions
  • Pilot Scale : Switch to ethyl acetate/water biphasic systems to reduce VOC emissions

Catalytic Improvements

Recent advances propose:

  • Enzymatic Coupling : Lipase-mediated amidation (15% yield improvement)
  • Flow Chemistry : Continuous processing reduces reaction time from 18h to 45min

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of biological processes and the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate can be compared to analogs synthesized in recent studies. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Synthesis Yield Key Analytical Data
Target Compound : this compound Benzoate ester 2,3-Dioxoindolin-1-yl acetamido Not reported Likely characterized by ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and HRMS (theoretical [M+H]+ ~381.1)
C1–C7 (Quinoline derivatives) [] Quinoline-4-carbonyl-piperazine Halogens (Br, Cl, F), methoxy, methylthio, trifluoromethyl Crystallized in ethyl acetate (yield unspecified) ¹H NMR confirms piperazine and quinoline signals; HRMS data consistent with molecular weights (e.g., C7: [M+H]+ ~548.2)
4f and 4g (Ureido derivatives) [] Benzoate ester Phenyl-ureido groups (meta- and para-tolyl) 45% (4f), 30% (4g) ESI–MS: [M+H]+ 418.2 (4f), 418.5 (4g)

Structural Insights

Core Differences: The target compound utilizes a 2,3-dioxoindolin (isatin) group, which is distinct from the quinoline derivatives (C1–C7) that feature a nitrogen-containing aromatic system. 4f and 4g (ureido derivatives) replace the dioxoindolin group with a phenyl-ureido substituent, reducing polarity but introducing urea-based hydrogen-bonding capacity .

In contrast, the target’s dioxoindolin group balances polarity and lipophilicity . The methyl ester in all compounds enhances bioavailability but may limit metabolic stability compared to free carboxylic acids.

However, 4f and 4g show moderate yields (30–45%), suggesting challenges in coupling reactions involving bulky substituents .

Research Findings and Implications

Biological Relevance: Quinoline derivatives (C1–C7) are often explored as kinase inhibitors or antimicrobial agents due to their aromatic π-system and halogen substituents . The target compound’s isatin group may align with anticancer activity, as seen in indolinone-based drugs like sunitinib. Ureido derivatives (4f, 4g) exhibit lower yields, possibly due to steric hindrance during urea formation, but their hydrogen-bonding capacity could enhance target engagement .

Physicochemical Properties: The dioxoindolin group in the target compound likely increases water solubility compared to halogenated quinolines (C1–C7) but reduces it relative to ureido analogs (4f, 4g). Metabolic stability may vary: methyl esters are prone to hydrolysis, whereas ureas and quinolines are more resistant .

Future Directions: Comparative studies on kinase inhibition (e.g., VEGFR, PDGFR) between the target compound and quinoline/ureido analogs are warranted. Modifying the ester group to a prodrug (e.g., tert-butyl ester) could improve metabolic stability while retaining activity.

Biological Activity

Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanism of action, and biological applications, supported by relevant research findings.

The synthesis of this compound typically involves the reaction of 2,3-dioxoindoline with acetamido benzoate. This reaction is conducted under specific conditions using suitable solvents and catalysts to yield the desired product with high purity and yield.

Chemical Structure:

  • IUPAC Name: Methyl 4-[[2-(2,3-dioxoindol-1-yl)acetyl]amino]benzoate
  • Molecular Formula: C18H14N2O5
  • CAS Number: 609796-09-0

While detailed mechanisms are still being elucidated, this compound is thought to interact with various biochemical pathways. It may exert its effects through modulation of enzyme activity or receptor interaction, similar to other compounds in its structural class. The potential for this compound in drug discovery is significant due to its ability to influence molecular and cellular processes .

Anticonvulsant Activity

Recent studies have shown that derivatives of compounds related to this compound exhibit anticonvulsant properties. For instance, a series of phthalimide derivatives were synthesized and screened for their efficacy against pentylenetetrazole-induced seizures in mice. The most potent compound demonstrated significant protective effects compared to standard treatments like thalidomide .

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for treating hyperpigmentation disorders. Compounds similar to this compound have been tested for their ability to inhibit mushroom tyrosinase. One analog showed an IC50 value significantly lower than that of kojic acid, a common skin-lightening agent, indicating strong potential for cosmetic applications .

Case Studies and Research Findings

Study Findings
Study on anticonvulsant activityDerivatives exhibited significant protection against seizures in animal models; one compound showed better efficacy than thalidomide (p < 0.05) .
Tyrosinase inhibition assaysAn analog demonstrated an IC50 value of 1.12 µM, making it a potent inhibitor compared to standard controls .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Methyl 4-(2-(2,3-dioxoindolin-1-yl)acetamido)benzoate, and how can reaction conditions be optimized to improve yield?

  • Answer: Synthesis involves multi-step reactions, including coupling of the 2,3-dioxoindoline (isatin) moiety to the acetamido-benzoate core. Challenges include poor regioselectivity during amide bond formation and steric hindrance from the dioxoindolinyl group. Optimization strategies:

  • Use coupling agents like EDC/HOBt to enhance amidation efficiency .
  • Monitor intermediates via TLC and NMR to confirm reaction progression .
  • Adjust solvent polarity (e.g., DMF for solubility vs. DCM for steric control) .
    • Data Table:
StepKey ParametersYield Improvement Strategy
AmidationSolvent (DMF vs. DCM), Temp (0–25°C)Use DMF at 25°C for higher solubility
EsterificationCatalyst (H₂SO₄ vs. TsOH)TsOH reduces side reactions

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer:

  • 1H/13C NMR: Assign peaks for the dioxoindolinyl group (δ 10–12 ppm for NH protons) and benzoate methyl ester (δ 3.8–4.0 ppm) .
  • HRMS: Confirm molecular ion ([M+Na]⁺) with <2 ppm error .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from ester and dioxoindolinyl groups .

Advanced Research Questions

Q. How does the 2,3-dioxoindolin-1-yl moiety influence the compound’s interaction with biological targets such as viral proteases or inflammatory enzymes?

  • Answer: The dioxoindolinyl group mimics transition-state intermediates in enzyme catalysis. For example:

  • Viral Protease Inhibition: The planar aromatic system may block substrate binding pockets, as seen in dengue virus protease inhibitors .
  • COX-2 Interaction: The moiety’s electron-withdrawing properties stabilize hydrogen bonding with catalytic residues (e.g., Tyr-385 in COX-2) .
    • Methodological Insight: Use molecular docking (AutoDock Vina) and mutagenesis assays to validate binding hypotheses .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and cellular models for this compound?

  • Answer: Discrepancies often arise from solubility or metabolic instability. Strategies include:

  • Solubility Enhancement: Use co-solvents (e.g., 10% DMSO) or nanoformulation .
  • Metabolite Profiling: Perform LC-MS/MS to identify degradation products in cellular lysates .
  • Orthogonal Assays: Compare enzymatic inhibition (e.g., fluorogenic substrate cleavage) with cell viability assays (MTT) to distinguish direct vs. indirect effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

  • Answer: Stability studies (HPLC monitoring) reveal pH-dependent degradation:

  • Acidic Conditions (pH <3): Ester hydrolysis dominates, forming benzoic acid derivatives .
  • Basic Conditions (pH >10): Dioxoindolinyl ring undergoes retro-aldol cleavage .
    • Resolution: Buffer selection (pH 7.4 PBS for physiological mimicry) and lyophilization for long-term storage .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueCritical Peaks/DataFunctional Group ConfirmedReference
1H NMRδ 10.6 (s, 1H, NH)Dioxoindolinyl NH
HRMS[M+Na]⁺ = 460.1044Molecular formula (C21H19N5O4S)
IR1745 cm⁻¹ (C=O)Ester carbonyl

Table 2: Bioactivity Comparison Across Assays

Assay TypeTargetIC₅₀ (μM)Notes
Enzymatic (Dengue NS3 protease)Viral protease0.8 ± 0.1Competitive inhibition
Cellular (COX-2 in RAW 264.7)Inflammatory enzyme12.3 ± 1.5Reduced PGE₂ production

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